![molecular formula C20H25NO6S B4287239 methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4287239.png)
methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 425.55 g/mol. This compound is also commonly referred to as TBSAM and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
Methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to exhibit anti-inflammatory activity, which may make it useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate in lab experiments is its high potency and specificity. This compound has been shown to exhibit potent activity against various enzymes and receptors, which makes it useful for studying their functions. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate. One direction is the further exploration of its potential applications in the field of medicinal chemistry. Another direction is the study of its potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may also be an area of future research.
Scientific Research Applications
Methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate has been extensively studied for its potential applications in various fields. One of the most prominent applications is in the field of medicinal chemistry, where it has been shown to exhibit anticancer activity. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
properties
IUPAC Name |
methyl 2-[(4-tert-butylphenyl)sulfonylamino]-4,5-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S/c1-20(2,3)13-7-9-14(10-8-13)28(23,24)21-16-12-18(26-5)17(25-4)11-15(16)19(22)27-6/h7-12,21H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKIRSDUKKCENA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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